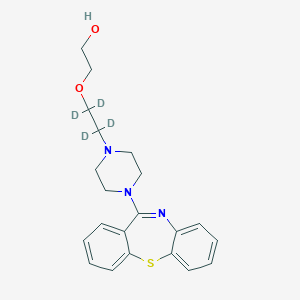

Quetiapine-D4 hemifumarate

Description

Strategic Importance of Deuterated Pharmaceutical Compounds as Research Probes

Deuterium (B1214612), a stable isotope of hydrogen, has gained significant attention in drug discovery. researchgate.netresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. gabarx.com This difference can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). gabarx.com While this effect can be exploited to create drugs with improved pharmacokinetic profiles, deuterated compounds are also widely used as probes in non-clinical settings to investigate metabolic pathways. researchgate.netgabarx.comjuniperpublishers.com Depending on the position of the deuterium atoms, the deuterated compound can either serve as a tracer with metabolism identical to the parent drug or as a tool to probe specific metabolic routes. researchgate.net

Overview of Quetiapine-D4 Hemifumarate as a Dedicated Research Tool in Preclinical Investigations

This compound is specifically designed for use in preclinical research and bioanalytical assays. medchemexpress.commedchemexpress.com Its primary application is as an internal standard in methods for quantifying quetiapine (B1663577) in biological matrices. scbt.comijcrt.orgnih.gov The four deuterium atoms give it a distinct mass, allowing it to be easily distinguished from the non-labeled quetiapine using mass spectrometry. scbt.com This ensures highly accurate and precise measurements, which are essential for pharmacokinetic studies that investigate how the drug is absorbed, distributed, metabolized, and eliminated by the body. psychiatrist.comiglobaljournal.com The use of this compound helps to ensure the reliability and validity of data generated in preclinical studies, which is fundamental for the subsequent stages of drug development. researchgate.netpsychiatrist.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i13D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKOMYMAXPYINW-LXEIGJDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Deuterated Quetiapine Analogs

Intermediate Compound Synthesis and Chemical Transformations Leading to Quetiapine-D4

The assembly of the Quetiapine-D4 molecule involves the synthesis of two key fragments: the non-deuterated dibenzothiazepine core and the deuterated ethoxyethylpiperazine side chain, which are then coupled together.

The key intermediate for the synthesis of Quetiapine (B1663577) is the tricyclic core, Dibenzo[b,f] Current time information in Bangalore, IN.patentguru.comthiazepin-11(10H)-one. An efficient, one-pot synthesis for this precursor has been developed to be suitable for industrial-scale production. justia.com This process avoids hazardous reagents and provides the intermediate in high yield and purity. justia.com The synthesis starts from commercially available 2-(phenylthio)aniline. justia.com

The reaction proceeds in two main in-situ steps within a single reaction vessel. justia.com First, the starting material is reacted with triphosgene (B27547) in a suitable solvent like toluene. justia.com Following this, a cyclization reaction is induced using methanesulfonic acid at an elevated temperature to yield the desired Dibenzo[b,f] Current time information in Bangalore, IN.patentguru.comthiazepin-11(10H)-one. justia.com This intermediate is then typically converted to an 11-chloro derivative to facilitate coupling with the side chain.

Table 1: One-Pot Synthesis of Dibenzo[b,f] Current time information in Bangalore, IN.patentguru.comthiazepin-11(10H)-one

| Step | Reactants | Reagents/Solvents | Key Conditions | Outcome | Source |

| 1 | 2-(phenylthio)aniline | Triphosgene, Toluene | Cooled to -10 to 0°C | Formation of an isocyanate intermediate | justia.com |

| 2 | Intermediate from Step 1 | Methanesulfonic acid | Heated to 100-105°C | Intramolecular cyclization | justia.com |

| 3 | Reaction Mixture | 10% Aqueous Sodium Bicarbonate | Stirring for 2 hours | Neutralization and workup | justia.com |

| 4 | Crude Product | - | Solvent distillation | Isolation of Dibenzo[b,f] Current time information in Bangalore, IN.patentguru.comthiazepin-11(10H)-one | justia.com |

The defining feature of Quetiapine-D4 is the presence of four deuterium (B1214612) atoms on the ethoxy group of the side chain. chemicalbook.com This is accomplished by using a deuterated version of the side-chain synthon. The synthesis involves coupling the dibenzothiazepine core with a piperazine (B1678402) derivative that already contains the deuterated segment.

A plausible synthetic route involves the preparation of a deuterated intermediate like 2-(2-chloroethoxy-d4)ethanol. This can be synthesized from deuterated starting materials such as diethylene glycol-d8 reacted with a chlorinating agent. This deuterated chloro-alcohol is then reacted with piperazine to form 1-[2-(2-hydroxyethoxy-d4)ethyl]piperazine. Finally, this deuterated nucleophile is coupled with the activated dibenzothiazepine core (e.g., 11-chlorodibenzo[b,f] Current time information in Bangalore, IN.patentguru.comthiazepine) to form the final Quetiapine-D4 base.

Salt Formation and Crystallization Techniques for Hemifumarate Derivatization

The final step in the synthesis is the formation of the hemifumarate salt, which improves the stability and handling of the compound. This is achieved by reacting the free base of Quetiapine-D4 with fumaric acid.

The process involves dissolving the Quetiapine-D4 free base, an oily substance, in a suitable solvent, commonly an alcohol such as ethanol (B145695) or isopropanol, often mixed with water. google.comjustia.comjst.go.jp A solution of fumaric acid is then added, with the molar ratio of the Quetiapine-D4 base to fumaric acid being precisely controlled to 2:1 to ensure the formation of the hemifumarate salt. chemmethod.com

Crystallization is induced by carefully controlling the process parameters. The mixture is typically heated to ensure complete dissolution and then gradually cooled, sometimes with a specific cooling rate (e.g., 10°C/h), to promote the formation of well-defined crystals. google.comchemmethod.com Seeding with pre-existing crystals of Quetiapine hemifumarate may be used to initiate crystallization and control crystal size. google.com The resulting crystalline solid is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried. justia.comchemmethod.com To achieve very high purity, a multi-step crystallization process may be employed, where the quetiapine is first crystallized as a different salt (like the hydrochloride salt) before being converted to the final hemifumarate form. chemmethod.comgoogle.com

Table 2: Chemical Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Source |

| Quetiapine-D4 hemifumarate | 1217310-65-0 | C₂₃H₂₃D₄N₃O₄S | 445.57 g/mol | wipo.int |

| Quetiapine (free base) | 111974-69-7 | C₂₁H₂₅N₃O₂S | 383.51 g/mol | chemmethod.com |

| Dibenzo[b,f] Current time information in Bangalore, IN.patentguru.comthiazepin-11(10H)-one | 3159-07-7 | C₁₃H₉NOS | 227.28 g/mol | justia.com |

| 2-(phenylthio)aniline | 1134-94-7 | C₁₂H₁₁NS | 201.29 g/mol | justia.com |

| Fumaric Acid | 110-17-8 | C₄H₄O₄ | 116.07 g/mol | chemmethod.com |

Advanced Spectrometric and Chromatographic Characterization of Quetiapine D4 Hemifumarate

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, providing not only confirmation of the molecular structure through accurate mass measurements but also a quantitative assessment of isotopic enrichment. lcms.czwaters.com Techniques such as Time-of-Flight (TOF) mass spectrometry, often coupled with liquid chromatography, offer the high mass accuracy and resolution required to distinguish between the deuterated compound and its unlabeled counterparts. lcms.cz For Quetiapine (B1663577), HRMS systems can achieve a mass resolution of over 10,000 Full Width at Half Maximum (FWHM), enabling precise mass measurements with sub-2 ppm accuracy for the parent compound. lcms.cz

A primary function of HRMS in this context is to determine the isotopic purity by analyzing the mass distribution of the compound. This involves measuring the relative intensities of the ion signals corresponding to the unlabeled (d0) species and the various deuterated (d1, d2, d3, d4, etc.) species. For Quetiapine-D4 hemifumarate, the analysis confirms the prevalence of the d4 isotopologue. A typical certificate of analysis for a high-purity batch demonstrates an isotopic purity of over 99%, confirming the successful incorporation of four deuterium (B1214612) atoms. lgcstandards.com The mass distribution analysis ensures that the contribution from unlabeled Quetiapine is minimal, which is crucial for its use as an internal standard. lgcstandards.com

Table 1: Example of Isotopic Purity Data for this compound by Mass Distribution Analysis This table presents typical mass distribution data obtained from a high-purity batch of this compound, demonstrating the high level of isotopic enrichment.

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.50% |

| d1 | 0.00% |

| d2 | 0.00% |

| d3 | 0.00% |

| d4 | 99.50% |

| Data sourced from a representative Certificate of Analysis. lgcstandards.com |

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structural identity of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In the analysis of Quetiapine and its deuterated analog, MS/MS experiments are typically performed using a triple quadrupole or a Quadrupole Time-of-Flight (QTOF) instrument. nationalmaglab.orgnih.gov The precursor ion of protonated Quetiapine ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 384.2. nih.gov Upon collision-induced dissociation (CID), a major fragmentation pathway involves the cleavage of the piperazine (B1678402) ring, leading to a characteristic product ion with an m/z of 253.1. nih.govresearchgate.net The observation of the corresponding mass shift in the fragment ions for Quetiapine-D4 confirms the location of the deuterium labels on the ethoxyethanol side chain. This fragmentation data provides unambiguous structural confirmation and is fundamental for developing selective reaction monitoring (SRM) methods in quantitative bioanalysis. nih.govojp.gov

Table 2: Characteristic MS/MS Fragmentation of Unlabeled Quetiapine This table outlines the primary precursor and product ions observed during the tandem mass spectrometry analysis of Quetiapine, which is foundational for its structural elucidation.

| Precursor Ion (m/z) | Adduct | Major Product Ion (m/z) | Description |

| 384.2 | [M+H]⁺ | 253.1 | Corresponds to the core dibenzothiazepine-piperazine structure following cleavage of the ethoxyethanol chain. nih.gov |

| The fragmentation pattern is a key identifier in MS-based assays. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Molecular Conformation

The structure of this compound is confirmed by comparing its ¹H-NMR and ¹³C-NMR spectra with those of unlabeled Quetiapine. researchgate.netnih.gov The deuterium labels in Quetiapine-D4 are located on the ethoxy group attached to the piperazine ring. lgcstandards.comnih.gov In the ¹H-NMR spectrum of unlabeled Quetiapine, the protons of this ethoxy group produce characteristic signals. blogspot.com In the ¹H-NMR spectrum of Quetiapine-D4, these signals are absent, which directly confirms the successful deuteration at the intended positions. Correspondingly, in the ¹³C-NMR spectrum, the signals for the deuterated carbons will show a characteristic triplet multiplicity (due to C-D coupling) and a slight upfield shift compared to the singlet signals in the unlabeled compound. nih.gov All other signals in the ¹H and ¹³C spectra should match those of the unlabeled Quetiapine standard, confirming that the rest of the molecule's structure is intact. blogspot.com

The acquisition of high-quality NMR spectra necessitates the use of deuterated solvents. jst.go.jp Solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (Methanol-d4) are commonly used for the analysis of Quetiapine hemifumarate and its deuterated analog. globalresearchonline.netjst.go.jpepo.org The use of these solvents is critical because they are largely "invisible" in ¹H-NMR spectra, preventing large solvent signals from obscuring the signals from the analyte, which is present at a much lower concentration. This allows for clear observation and integration of the compound's resonance signals for unambiguous structural elucidation. globalresearchonline.net

Chromatographic Purity and Impurity Profiling

Chromatographic techniques, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the chemical purity of this compound and for identifying and quantifying any process-related impurities or degradation products. tsijournals.comjapsonline.com Stability-indicating methods are developed and validated according to ICH guidelines to ensure they can separate the main compound from all potential impurities. japsonline.comnih.gov These methods typically use a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile (B52724) or methanol. japsonline.comresearchgate.net

Impurity profiling is a critical aspect of quality control. Forced degradation studies (using acid, base, oxidation, heat, and light) are performed to identify potential degradation products. tsijournals.comwaters.com Common impurities related to the synthesis of Quetiapine include desethanol quetiapine, quetiapine N-oxide, quetiapine S-oxide, and various precursors or side-reaction products. nih.govnih.gov The levels of these impurities are strictly controlled and must be below specified limits, often less than 0.15%. japsonline.com

Table 3: Common Process-Related and Degradation Impurities of Quetiapine This table lists impurities that may be present in Quetiapine samples, which are monitored and controlled during manufacturing and stability testing.

| Impurity Name | Common Abbreviation | Type |

| {2-[4-(Dibenzo[b,f] medchemexpress.comtsijournals.comthiazepin-11-yl)piperazin-1-yl]}ethanol | Des-ethanol Quetiapine | Process Impurity / Degradant nih.govnih.gov |

| 2-[2-[4-(5-Oxidodibenzo[b,f] medchemexpress.comtsijournals.comthiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol | Quetiapine S-Oxide | Degradant nih.gov |

| Quetiapine N-Oxide | N-Oxide | Degradant nih.gov |

| Dibenzo[b,f] medchemexpress.comtsijournals.comthiazepine-11(10H)-one | Lactam | Process Impurity japsonline.com |

| 11-Piperazinyldibenzo[b,f] medchemexpress.comtsijournals.comthiazepine | Piperazine Compound | Process Impurity japsonline.com |

| 1,4-Bis[dibenzo[b,f] medchemexpress.comtsijournals.comthiazepine-11-yl]piperazine | Dimer | Process Impurity nih.gov |

| Impurity profiles are established using validated HPLC or UPLC methods. tsijournals.comwaters.com |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for the analysis of this compound is fundamental for its quantification and purity assessment. While specific validated methods for this compound are not extensively published, methods for the non-deuterated form, quetiapine fumarate (B1241708), provide a strong basis for its analysis. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability.

A common approach involves reversed-phase HPLC (RP-HPLC) coupled with a UV detector. The method's development focuses on optimizing the mobile phase composition, flow rate, column type, and detection wavelength to achieve adequate separation and sensitivity.

Method Parameters and Validation Data

A representative RP-HPLC method for the analysis of quetiapine involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. jocpr.comturkjps.org The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the analyte.

Below are tables summarizing typical HPLC method parameters and validation findings for the analysis of quetiapine, which are applicable to its deuterated form.

Table 1: Typical HPLC Method Parameters for Quetiapine Analysis

| Parameter | Value |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) cu.edu.eg |

| Mobile Phase | Methanol:Water (e.g., 80:20 v/v) cu.edu.eg or Methanol:Water (30:70 v/v) jocpr.com |

| Flow Rate | 1.0 mL/min cu.edu.eg |

| Detection Wavelength | 302 nm cu.edu.eg or 359 nm jocpr.com |

| Injection Volume | 20 µL |

| Column Temperature | Ambient cu.edu.eg |

Table 2: Summary of HPLC Method Validation Findings for Quetiapine

| Validation Parameter | Typical Result |

| Linearity Range | 5-50 ppm jocpr.com |

| Correlation Coefficient (R²) | > 0.999 jocpr.com |

| Limit of Detection (LOD) | 0.02 µg/mL jocpr.com |

| Limit of Quantitation (LOQ) | 0.06 µg/mL jocpr.com |

| Accuracy (Recovery) | Inter-day: 100.28 %, Intra-day: 100.48 % jocpr.com |

| Precision (RSD) | < 2% |

| Retention Time | ~5.27 min jocpr.com or ~3.2 min cu.edu.eg |

The validation of the method confirms its linearity, sensitivity (LOD and LOQ), accuracy, and precision. System suitability parameters such as theoretical plates, tailing factor, and resolution are also evaluated to ensure the chromatographic system is performing correctly. cu.edu.eg

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). UPLC is often coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive quantification, particularly in complex matrices like biological fluids.

For the analysis of this compound, UPLC-MS/MS methods are the gold standard, where it is used as an internal standard for the quantification of quetiapine.

Method Parameters and Research Findings

A UPLC-MS/MS method for the simultaneous determination of multiple neuropsychotropic drugs, including quetiapine and its deuterated internal standard (Quetiapine-d4), has been developed and validated. nih.gov This method utilizes a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution containing acetic acid and ammonium (B1175870) acetate (B1210297). nih.gov

Table 3: Typical UPLC-MS/MS Method Parameters for Quetiapine-D4 Analysis

| Parameter | Value |

| UPLC System | Agilent 1290 UPLC system or similar nih.gov |

| Column | Kromasil ClassicShell C18 (2.1*50 mm, 2.5 µm) nih.gov |

| Mobile Phase A | 0.2% acetic acid and 10 mM ammonium acetate in water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 5 µL nih.gov |

| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex 4500 QTRAP) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

Table 4: Mass Spectrometric Parameters and Performance for Quetiapine-D4

| Parameter | Value |

| Precursor Ion (m/z) | 388.3 nih.gov |

| Product Ion (m/z) | 253.1 nih.gov |

| Linearity (for Quetiapine) | Correlation coefficients > 0.990 nih.gov |

| Accuracy (for Quetiapine) | 90%–110 % nih.gov |

| Precision (RSD for Quetiapine) | < 15 % nih.gov |

The validation of such UPLC-MS/MS methods demonstrates their high sensitivity, accuracy, and precision for the quantification of antipsychotic drugs, where Quetiapine-D4 plays an indispensable role as an internal standard. nih.gov The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and reliable quantification. forensicresources.org

Applications in Preclinical Pharmacokinetic and Drug Metabolism Research

In Vitro and In Vivo Metabolic Pathway Elucidation of Quetiapine (B1663577) Using Deuterated Analogs

The metabolic fate of quetiapine in the body is complex, involving several enzymatic pathways. While specific studies detailing the use of Quetiapine-D4 hemifumarate for the complete elucidation of these pathways are not extensively documented in publicly available literature, the principles of using deuterated analogs in such research are well-established. Deuterium (B1214612) substitution at metabolically active sites can alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect. This allows researchers to probe the contribution of different metabolic routes.

Identification of Cytochrome P450 (CYP) Isoenzyme Contributions (e.g., CYP3A4, CYP2D6)

In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the key players in quetiapine metabolism. nih.gov The major enzyme responsible for the metabolism of quetiapine is Cytochrome P450 3A4 (CYP3A4). nih.govclinpgx.orgresearchgate.net This enzyme is involved in the formation of the main, pharmacologically active metabolite, norquetiapine (B1247305) (N-desalkylquetiapine), through N-dealkylation, as well as the inactive sulfoxide (B87167) metabolite. researchgate.netnih.gov

| Enzyme | Primary Metabolic Reaction | Key Metabolite(s) Formed |

| CYP3A4 | N-dealkylation, Sulfoxidation | Norquetiapine, Quetiapine Sulfoxide |

| CYP2D6 | 7-hydroxylation | 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapine |

Assessment of Deuteration Effects on Metabolic Stability and Clearance Rates

The substitution of hydrogen with deuterium atoms at specific positions in a drug molecule can significantly impact its metabolic stability. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. nih.gov This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration.

Theoretically, strategic deuteration of quetiapine could lead to:

Increased metabolic stability: A slower rate of breakdown by CYP enzymes.

Reduced clearance: A longer half-life in the body, potentially allowing for altered dosing regimens. nih.gov

Shifting metabolic pathways: If one metabolic pathway is slowed, the drug may be metabolized to a greater extent by alternative routes, which could alter the profile of active and inactive metabolites. nih.gov

While the concept is well-founded, specific preclinical studies quantifying the precise effects of deuteration on the metabolic stability and clearance rates of quetiapine are not readily found in the reviewed literature. However, the general principles of deuteration suggest it as a viable strategy for optimizing the pharmacokinetic profile of drugs like quetiapine. nih.govresearchgate.net

Characterization of Primary and Secondary Metabolites (e.g., Norquetiapine, Sulfoxide Metabolites)

The metabolism of quetiapine results in several metabolites, with norquetiapine and various sulfoxide derivatives being prominent.

Norquetiapine (N-desalkylquetiapine): This is the major active metabolite of quetiapine and is primarily formed by CYP3A4-mediated N-dealkylation. nih.gov Norquetiapine itself is pharmacologically active and is further metabolized, in part by CYP2D6, to 7-hydroxy-N-desalkylquetiapine. nih.gov

Quetiapine Sulfoxide: This is a major, but inactive, metabolite formed through sulfoxidation, also catalyzed by CYP3A4. clinpgx.orgnih.govresearchgate.net

7-hydroxyquetiapine: An active metabolite formed through hydroxylation, primarily by CYP2D6. jfda-online.com

Other minor metabolites have also been identified, arising from further metabolic transformations. nih.gov The use of molecular networking approaches in recent in vitro studies has aided in the visualization and identification of both known and previously uncharacterized quetiapine metabolites. nih.govresearchgate.net

Quantitative Bioanalytical Methodologies for Quetiapine and its Metabolites in Biological Matrices

Accurate quantification of quetiapine and its metabolites in biological samples such as plasma, serum, and tissue is essential for pharmacokinetic studies. This compound plays a pivotal role in these analyses as an internal standard.

Development and Validation of LC-MS/MS Assays Utilizing this compound as Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of quetiapine due to its high sensitivity and selectivity. nih.govresearchgate.netresearchgate.net In these methods, a known amount of a stable isotope-labeled internal standard, such as Quetiapine-D4 or Quetiapine-D8, is added to the biological sample before processing. nih.govcore.ac.ukresearchgate.net The internal standard behaves almost identically to the analyte (quetiapine) during sample preparation and analysis, but it is distinguishable by the mass spectrometer due to its higher mass. This allows for the correction of any variability in sample extraction, injection volume, and ionization efficiency, thereby ensuring highly accurate and precise quantification.

Validated LC-MS/MS methods for quetiapine and its metabolites typically demonstrate:

Linearity: A wide dynamic range, often from sub-nanogram per milliliter to several hundred nanograms per milliliter. nih.govnih.govupce.cz

High Precision and Accuracy: Intra- and inter-day precision and accuracy values are generally well within the acceptable limits set by regulatory guidelines (e.g., less than 15%). nih.govupce.cz

Specificity: The ability to distinguish the analytes from other endogenous components in the biological matrix.

| Parameter | Typical Value/Range |

| Analytical Technique | LC-MS/MS |

| Internal Standard | Quetiapine-D4, Quetiapine-D8 |

| Linear Range | 0.5 - 500 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | < 15% |

Optimization of Sample Preparation Techniques: Solid-Phase Extraction (SPE) and Protein Precipitation

Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analytes of interest before LC-MS/MS analysis. The two most common techniques for quetiapine and its metabolites are solid-phase extraction (SPE) and protein precipitation.

Solid-Phase Extraction (SPE): This technique involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes. upce.cznih.govmdpi.com Interferences are washed away, and the purified analytes are then eluted with a small volume of solvent. SPE can provide cleaner extracts compared to protein precipitation, which can be beneficial for reducing matrix effects in the LC-MS/MS system. nih.govmdpi.com Various SPE sorbents and elution solvents have been optimized for the extraction of quetiapine from different biological matrices. nih.govmdpi.com

Protein Precipitation: This is a simpler and faster technique where an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample to precipitate proteins. nih.govresearchgate.netresearchgate.netchromatographyonline.com After centrifugation, the supernatant containing the analytes is collected and analyzed. While being high-throughput, this method may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects. chromatographyonline.com

| Technique | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | High purity of extracts, reduced matrix effects | More time-consuming and costly |

| Protein Precipitation | Fast, simple, high-throughput | Less clean extracts, potential for matrix effects |

Preclinical Pharmacokinetic Studies Facilitated by Deuterated Tracers

Stable isotope-labeled compounds like this compound are valuable tools in preclinical pharmacokinetic research. The deuterium atoms act as a "heavy" label, allowing the compound and its metabolites to be distinguished from their endogenous or co-administered non-labeled counterparts by mass spectrometry. This enables precise tracking and quantification.

Determination of Absorption, Distribution, and Elimination Kinetics

In theory, this compound could be administered to animal models to study its absorption, distribution, and elimination (ADME) kinetics. By collecting and analyzing biological samples (e.g., blood, plasma, tissues, urine, and feces) at various time points, researchers could determine key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters in Preclinical Models

| Parameter | Description | Potential Data from a Study Using this compound |

| Cmax | Maximum plasma concentration | Would provide insight into the rate and extent of absorption. |

| Tmax | Time to reach maximum plasma concentration | Indicates the speed of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |

| t½ | Elimination half-life | Measures the time it takes for the drug concentration to decrease by half. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |

| CL | Clearance | Measures the rate at which the drug is removed from the body. |

This table is illustrative of the types of data that would be generated from such studies, but is not based on actual research involving this compound.

Investigative Pharmacokinetic-Pharmacodynamic Relationships in Animal Models

Pharmacokinetic-pharmacodynamic (PK/PD) modeling aims to establish a relationship between drug concentration at the site of action and the observed pharmacological effect. In preclinical animal models, this compound could theoretically be used to correlate its concentration in plasma or specific tissues with a measurable pharmacodynamic endpoint, such as receptor occupancy or a behavioral response.

A study of this nature would involve administering this compound to animal models of a specific disorder and then measuring both the drug concentration and a relevant biomarker of efficacy or safety over time. This would allow researchers to build a mathematical model that could predict the pharmacological effects of quetiapine at different dose levels.

Drug-Drug Interaction Studies in Preclinical Models

Deuterated tracers are particularly useful in drug-drug interaction (DDI) studies. For instance, to investigate the effect of a potential inhibitor or inducer of quetiapine's metabolism, a "cocktail" study could be designed. In such a study, a microdose of this compound could be administered along with a therapeutic dose of the non-labeled quetiapine.

By comparing the pharmacokinetic profiles of the labeled and unlabeled compounds, researchers could precisely determine the impact of the co-administered drug on quetiapine's clearance, without the confounding factor of auto-induction or auto-inhibition.

Molecular Pharmacology and Receptor Interaction Studies with Deuterated Quetiapine

In Vitro Receptor Binding and Functional Assay Characterization

In vitro binding assays are crucial for determining the affinity of a compound for various receptors. clinicaltrials.gov These assays typically measure the concentration of a ligand required to occupy 50% of the receptors (IC50) or the equilibrium dissociation constant (Ki), which indicates the binding affinity. clinicaltrials.gov A lower Ki value signifies a higher binding affinity. psychopharmacologyinstitute.com The following data, representing the non-deuterated parent compound, characterizes the receptor binding profile.

Quetiapine (B1663577) exhibits a complex interaction profile with dopamine (B1211576) receptors, which is central to its mechanism of action as an antipsychotic. quora.com It acts as an antagonist at D1 and D2 receptors. researchgate.net Its affinity for the D2 receptor is moderate and notably lower than that of many first-generation antipsychotics. nih.govresearchgate.net This characteristic is linked to a transient occupancy pattern at the D2 receptor, a concept described as the "kiss and run" hypothesis, where quetiapine dissociates rapidly from the receptor. psychopharmacologyinstitute.com This rapid dissociation is thought to contribute to its "atypical" profile. psychopharmacologyinstitute.com The compound shows low to very low affinity for other dopamine receptor subtypes, including D1 and D4. psychopharmacologyinstitute.comnih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D1 | 712 - 990 | psychopharmacologyinstitute.comnih.gov |

| Dopamine D2 | 245 - 380 | psychopharmacologyinstitute.comnih.gov |

| Dopamine D4 | 2020 | psychopharmacologyinstitute.com |

Quetiapine's interaction with the serotonin (B10506) system is integral to its therapeutic effects, particularly its antidepressant and anxiolytic properties. psychopharmacologyinstitute.com It is a potent antagonist of the 5-HT2A receptor, a key feature shared by many atypical antipsychotics. guidetopharmacology.org The ratio of 5-HT2A to D2 receptor antagonism is a significant factor in its clinical profile. researchgate.net Additionally, quetiapine acts as a partial agonist at the 5-HT1A receptor. psychopharmacologyinstitute.comnih.gov This partial agonism is believed to contribute to its efficacy in treating depressive symptoms. psychopharmacologyinstitute.com

| Receptor Subtype | Binding Affinity (Ki, nM) | Mechanism | Reference |

|---|---|---|---|

| Serotonin 5-HT1A | 390 - 432 | Partial Agonist | psychopharmacologyinstitute.comnih.gov |

| Serotonin 5-HT2A | 100 - 640 | Antagonist | psychopharmacologyinstitute.comnih.gov |

| Serotonin 5-HT7 | 307 | Antagonist | nih.govresearchgate.net |

Quetiapine demonstrates notable affinity for adrenergic receptors, which is primarily associated with some of its side effects. It is a potent antagonist at α1-adrenergic receptors, with a high binding affinity. nih.govresearchgate.net This action can lead to effects such as orthostatic hypotension. Its affinity for α2-adrenergic receptors is considerably lower. quora.comnih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Adrenergic α1A | 22 | nih.gov |

| Adrenergic α2A | >1000 | nih.gov |

Advanced Techniques for In Vivo Target Engagement Assessment

Studying how a drug interacts with its targets within a living organism (in vivo) provides critical information that complements in vitro data. Advanced imaging and analytical techniques allow for the real-time assessment of receptor occupancy and localization.

Positron Emission Tomography (PET) is a non-invasive imaging technique that enables the quantification of drug-receptor interactions in the living human brain. nih.gov In the context of a deuterated compound like Quetiapine-D4, PET is used to measure target engagement. The methodology involves administering the unlabeled drug (Quetiapine-D4) and subsequently introducing a PET radioligand—a molecule labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) that binds to the same target receptor. nih.govnih.gov The degree to which Quetiapine-D4 prevents the radioligand from binding reveals its receptor occupancy percentage.

PET studies on non-deuterated quetiapine have shown that it achieves its antipsychotic effects with a relatively low occupancy of dopamine D2 receptors, often around 30% at therapeutic doses when measured 12 hours post-dose. psychopharmacologyinstitute.com However, further studies revealed that quetiapine induces a transiently high D2 occupancy (58%-64%) approximately 2 to 3 hours after administration, which then declines. psychopharmacologyinstitute.com This dynamic profile of target engagement is a key aspect of its pharmacology. PET imaging is essential for establishing the relationship between drug dosage, plasma concentration, receptor occupancy, and clinical response, helping to define the "therapeutic window" for antipsychotic agents. nih.gov

Determining the precise location of a drug within cells and subcellular compartments is crucial for understanding its complete mechanism of action and potential off-target effects. While challenging, advanced techniques using stable isotope labels can provide this information with high spatial resolution.

One such cutting-edge technique is Multi-Isotope Imaging Mass Spectrometry (MIMS), also known as NanoSIMS. nih.govresearchgate.net This method can visualize the distribution of stable isotopes within a biological sample at a resolution approaching that of electron microscopy. nih.gov For a compound like Quetiapine-D4, or a variant synthesized with other stable isotopes such as ¹³C or ¹⁵N, MIMS could be employed. nih.gov By analyzing cultured cells or tissue sections exposed to the labeled drug, researchers could map its accumulation in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus. nih.gov This would provide invaluable insights into its cellular trafficking and identify potential sites of action or accumulation beyond membrane-bound receptors.

Innovations in Drug Discovery and Development Facilitated by Quetiapine D4 Hemifumarate

Contribution to Mechanistic Understanding of Atypical Antipsychotic Action

The therapeutic effects of atypical antipsychotics like quetiapine (B1663577) are attributed to their complex interactions with multiple neurotransmitter receptors, primarily serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors. nih.govpsychiatryonline.org A key theory differentiating atypical from typical antipsychotics is the "fast-off-D2" hypothesis, which posits that atypicals bind more loosely and dissociate more rapidly from the D2 receptor than dopamine itself. psychiatryonline.orgnih.gov This transient receptor occupancy is thought to contribute to their efficacy against a broad range of symptoms with a lower incidence of extrapyramidal side effects. nih.govpsychiatryonline.org

The validation of such theories and the detailed characterization of the pharmacokinetic/pharmacodynamic (PK/PD) relationships of quetiapine rely heavily on the ability to accurately quantify the drug and its metabolites in preclinical and clinical studies. This is where Quetiapine-D4 hemifumarate plays an indispensable role. As a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it allows for the precise measurement of quetiapine concentrations in plasma and brain tissue. nih.govupce.cz By correlating these exact drug exposure levels with receptor occupancy data from imaging studies (like PET scans) and clinical outcomes, researchers can build sophisticated models that elucidate the drug's mechanism of action. psychiatryonline.org The use of this compound ensures the reliability of the quantitative data that forms the foundation of our mechanistic understanding of quetiapine's atypical antipsychotic properties.

Utilization in Investigating Neurobiological Processes

Recent research has expanded beyond receptor pharmacology to investigate the effects of quetiapine on cellular processes within the brain, particularly those related to myelination and white matter integrity, which have been implicated in the pathophysiology of schizophrenia. nih.govbit.edu.cnnih.gov In these specialized investigations, this compound is a vital analytical tool, enabling researchers to establish definitive links between specific drug concentrations and the observed cellular and physiological effects.

Oligodendrocytes are the cells responsible for producing myelin in the central nervous system. Studies have shown that quetiapine can promote the development and maturation of these cells. nih.govnih.gov Research using in vitro cultures of oligodendrocyte progenitor cells (OPCs) has demonstrated that quetiapine can accelerate their differentiation into mature, myelin-producing oligodendrocytes. nih.govresearchgate.net It has also been found to direct the differentiation of neural progenitors toward the oligodendrocyte lineage. nih.govbit.edu.cn In these experiments, quantifying the precise concentration of quetiapine in the cell culture media is crucial. This compound is used as an internal standard to confirm cellular exposure levels, thereby ensuring that the observed effects on proliferation and differentiation are directly attributable to a known amount of the drug.

| Research Finding | Model System | Key Outcome | Reference |

| Promotion of cell cycle exit and accelerated differentiation | Cultured rat cortical oligodendrocyte progenitor cells (OPCs) | Quetiapine modulated the OPC cell cycle, facilitating differentiation. | nih.govresearchgate.net |

| Directed differentiation of neural progenitors | Neural progenitors from embryonic rat cerebral cortex | Quetiapine guided progenitors to the oligodendrocyte lineage. | nih.govbit.edu.cn |

| Increased synthesis of myelin basic protein | Rat embryonic cortical aggregate cultures | Quetiapine treatment led to an increase in a key myelin component, facilitating myelination. | nih.govresearchgate.net |

Building on the cellular findings, animal model research has investigated quetiapine's potential to protect and repair white matter. In models where demyelination is chemically induced, such as with cuprizone, quetiapine administration has been shown to prevent myelin breakdown and alleviate the associated pathological changes. nih.govnih.gov Similarly, in the MK-801-induced mouse model, which mimics certain aspects of schizophrenia, quetiapine treatment ameliorated both cognitive impairments and the underlying white matter damage. nih.govfrontiersin.org

The ability to measure quetiapine concentrations directly in the brain tissue of these animal models is critical for understanding these neuroprotective effects. The use of this compound in LC-MS/MS analyses provides the necessary accuracy to determine brain drug levels, allowing researchers to correlate drug exposure at the target site with improvements in myelination and white matter integrity. kcl.ac.uk This confirms that the drug reaches the central nervous system in sufficient quantities to exert its therapeutic action on oligodendrocytes and myelin. frontiersin.org

| Research Finding | Animal Model | Key Outcome | Reference |

| Prevention of cortical demyelination | Cuprizone-induced demyelination in mice | Chronic quetiapine administration prevented myelin loss and spatial working memory impairment. | nih.govbit.edu.cn |

| Alleviation of white matter pathology | Cuprizone-induced demyelination in mice | Quetiapine co-administration prevented or alleviated myelin breakdown and reduced neuroinflammation. | nih.gov |

| Attenuation of demyelination and behavioral deficits | MK-801-induced mouse model of schizophrenia | Quetiapine attenuated schizophrenia-like behaviors and cerebral demyelination in the frontal cortex. | frontiersin.org |

| Amelioration of cognitive impairment and white matter damage | MK-801-induced mouse model of schizophrenia | The therapeutic mechanism may be related to the PI3K/AKT pathways. | nih.gov |

Development of Advanced Analytical Standards for Pharmaceutical Impurity and Degradation Product Profiling

This compound is not only a tool for biological research but also a cornerstone in the development and validation of analytical methods for pharmaceutical quality control. synzeal.com Its use as a high-purity reference standard is essential for ensuring the safety, efficacy, and quality of the final drug product. aquigenbio.com

Pharmaceutical compounds can degrade when exposed to light, leading to a loss of potency and the formation of potentially harmful byproducts. nih.gov Studies on quetiapine have shown that it is susceptible to photodegradation under UV irradiation. researchgate.netnih.govacs.org Advanced analytical techniques, particularly LC-MS/MS, are used to identify the structure of these photodegradation products. researchgate.net

In these investigations, this compound is used to quantify the rate of degradation of the parent drug over time, allowing for the determination of precise degradation kinetics. researchgate.net Furthermore, by comparing the mass fragmentation patterns of the deuterated and non-deuterated compounds and their respective degradants, researchers can gain valuable insights into the degradation mechanism. The known mass shift of the deuterium (B1214612) labels helps to identify which parts of the molecule are altered during the degradation process.

| Photodegradation Product | Method of Identification | Key Finding | Reference |

| Five degradation products (D1-D5) | UHPLC-Q-TOF MS | The main product was identified as an oxidized form of quetiapine. | researchgate.net |

| Photoproducts via electron transfer | UV irradiation with electron donor/acceptor | The degradation mechanism involves photoinduced electron transfer, which may relate to phototoxicity. | nih.govacs.org |

Ensuring the quality of pharmaceutical products is a critical regulatory requirement. who.int Analytical methods are developed and validated according to strict guidelines, such as those from the International Conference on Harmonisation (ICH), to monitor the identity, purity, and strength of the active pharmaceutical ingredient (API) and the final dosage form. nih.govderpharmachemica.com

This compound serves as a certified reference standard for the development and validation of these quality control methods. synzeal.comaquigenbio.com It is particularly crucial for validating highly sensitive and specific LC-MS/MS methods used for:

Assay of Quetiapine: Accurately quantifying the amount of quetiapine fumarate (B1241708) in the bulk drug and in tablets to ensure proper dosage. nih.govijpsm.com

Impurity Profiling: Detecting, identifying, and quantifying any process-related impurities or degradation products. nih.govnih.govscholarsresearchlibrary.com The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the accuracy and precision of the measurements, which is essential for ensuring that impurities are below the safety thresholds established by regulatory agencies. upce.czaquigenbio.com

The validation process confirms that the analytical method is precise, accurate, specific, and robust, thereby guaranteeing the quality of quetiapine medications released to the market. nih.govnih.govderpharmachemica.com

| Validation Parameter | Method | Typical Finding | Reference |

| Accuracy | Standard addition/recovery studies | Recovery values typically between 98-102%. | nih.govnih.gov |

| Precision | Repeatability and intermediate precision analysis | Relative Standard Deviation (RSD) is typically less than 2%. | nih.govnih.gov |

| Linearity | Analysis of serial dilutions of standard | A high correlation coefficient (r² > 0.99) over the specified concentration range. | nih.govijpsm.com |

| Specificity | Forced degradation studies | The method can separate the main drug peak from all degradation products and excipients. | nih.govnih.govderpharmachemica.com |

Q & A

Basic Research Questions

Q. How is Quetiapine-D4 hemifumarate structurally characterized, and what analytical methods ensure its purity in research settings?

- Methodological Answer : Structural identity is confirmed via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) . For purity assessment, reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) is employed, using UV detection at 254 nm. Quantitation requires a standard curve of non-deuterated Quetiapine hemifumarate, with purity thresholds set at >98% .

- Key Parameters :

| Column Type | Mobile Phase | Detection | Purity Threshold |

|---|---|---|---|

| C18 | Acetonitrile/TFA | UV (254 nm) | >98% (HPLC) |

Q. What are the critical steps in synthesizing this compound, and how is deuterium incorporation validated?

- Methodological Answer : Synthesis involves deuterium exchange at four hydrogen positions (e.g., aromatic or aliphatic sites) using deuterated reagents (e.g., D2O or CD3OD). Post-synthesis, isotopic enrichment is verified via high-resolution mass spectrometry (HRMS) and deuterium NMR to confirm >98% isotopic purity. Residual solvents are quantified via gas chromatography (GC) .

Q. Which preclinical models are appropriate for studying this compound’s anxiolytic effects?

- Methodological Answer : Use rodent behavioral assays such as the elevated plus maze (for anxiety) and forced swim test (for depression). Dose-response studies should compare deuterated vs. non-deuterated forms to isolate isotope effects. Plasma and brain tissue samples are analyzed via LC-MS/MS to correlate pharmacokinetics with behavioral outcomes .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its binding affinity to dopamine D2 and 5-HT1A receptors?

- Methodological Answer : Perform competitive radioligand binding assays using human D2 and 5-HT1A receptors expressed in HEK293 cells. Compare IC50 values of this compound against non-deuterated controls. Deuterium’s kinetic isotope effect (KIE) may alter binding kinetics, requiring surface plasmon resonance (SPR) to measure association/dissociation rates .

- Data Interpretation Example :

| Compound | D2 Receptor IC50 (nM) | 5-HT1A Receptor IC50 (nM) |

|---|---|---|

| Quetiapine | 120 ± 15 | 85 ± 10 |

| Quetiapine-D4 | 135 ± 20 | 92 ± 12 |

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in analytical protocols (e.g., extraction methods, LC conditions). Standardize protocols using FDA bioanalytical guidelines (e.g., linearity, recovery, matrix effects). Cross-validate data via inter-laboratory comparisons and include internal standards (e.g., Quetiapine-d8) to control for instrument variability .

Q. What strategies validate the stability of this compound under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Identify degradation products using LC-HRMS and compare against known impurities (e.g., hydroxylated metabolites). Storage recommendations should specify -20°C in amber vials to prevent photodegradation .

Q. How do deuterium isotopes affect the metabolic half-life of this compound in vivo?

- Methodological Answer : Compare plasma clearance rates in Sprague-Dawley rats using deuterated vs. non-deuterated forms. Deuterium at metabolic "hotspots" (e.g., positions vulnerable to CYP450 oxidation) may reduce first-pass metabolism, extending half-life. Use microsomal incubation assays to identify deuterium-sensitive metabolic pathways .

Methodological Notes

- Contradictions in CAS Numbers : Discrepancies exist between sources (e.g., CAS 1217310-65-0 vs. 1031703-35-1 ). Researchers should cross-reference batch-specific certificates of analysis for verification.

- Analytical Validation : Follow ICH Q2(R1) guidelines for method validation, including precision, accuracy, and robustness testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.